molecular formula C19H17FN4O4S B11015099 ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11015099
M. Wt: 416.4 g/mol
InChI Key: RMIBQQQPGDKQAF-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic structure combining a pyridazinyl core, a 4-fluorophenyl substituent, and a thiazole ring with a methyl group at position 4 and an ethyl carboxylate at position 3. The acetyl amino linker bridges the pyridazinone and thiazole moieties, contributing to its unique conformational and electronic properties.

Properties

Molecular Formula

C19H17FN4O4S

Molecular Weight

416.4 g/mol

IUPAC Name

ethyl 2-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H17FN4O4S/c1-3-28-18(27)17-11(2)21-19(29-17)22-15(25)10-24-16(26)9-8-14(23-24)12-4-6-13(20)7-5-12/h4-9H,3,10H2,1-2H3,(H,21,22,25)

InChI Key

RMIBQQQPGDKQAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyridazinone Core: Starting with a fluorophenyl hydrazine derivative, the compound undergoes cyclization with a diketone to form the pyridazinone ring.

    Acetylation: The pyridazinone intermediate is then acetylated using acetic anhydride.

    Thiazole Ring Formation: The acetylated product reacts with a thiazole precursor under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes:

    Batch Processing: Using large reactors to carry out each step sequentially.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reacting with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Conducted under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

    Substitution: Often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

    Substitution: Results in derivatives with modified functional groups, enhancing or altering the compound’s properties.

Scientific Research Applications

Structural Features

The compound features:

  • Thiazole ring : Known for various biological activities.
  • Pyridazine moiety : Associated with pharmacological effects.
  • Fluorophenyl group : Enhances lipophilicity and bioactivity.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. Studies have shown that derivatives of similar structures can inhibit the growth of various cancer cell lines. For instance, compounds with thiazole and pyridazine structures have demonstrated efficacy against specific cancer types, suggesting that ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate may also have similar effects .

Antimicrobial Activity

The presence of the thiazole ring suggests potential antimicrobial activity. Compounds within this class have been reported to possess antibacterial and antifungal properties. This compound could be evaluated for its ability to inhibit bacterial growth or fungal infections .

Case Study 1: Anticancer Activity Evaluation

A study investigated a series of thiazole derivatives similar to this compound. The derivatives were tested against various cancer cell lines, showing significant inhibition rates compared to standard chemotherapeutics .

CompoundCell Line TestedInhibition Rate (%)
Compound ASNB-1985.26
Compound BOVCAR-886.61
Ethyl 2...NCI-H40TBD

Case Study 2: Antimicrobial Efficacy

A related study assessed the antimicrobial properties of thiazole-containing compounds. Results indicated that certain derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus50 μg/mL
Compound DEscherichia coli75 μg/mL

Mechanism of Action

The mechanism by which ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways, to achieve the desired biological effect.

Comparison with Similar Compounds

Structural Analogues from Evidence

The following compounds share partial structural homology with the target molecule:

Compound Name (Source) Core Structure Key Substituents/Functional Groups Notable Features
Ethyl 2-[(2,5-Dimethylphenyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate Thiazole - Ethyl carboxylate at C5
- Trifluoromethyl at C4
- 2,5-Dimethylphenyl amino group at C2
Enhanced lipophilicity due to CF₃; potential for hydrophobic interactions.
[5-(2,4-Difluorophenyl)Isoxazol-3-Yl]Methanol Isoxazole - 2,4-Difluorophenyl group
- Hydroxymethyl at C3
Polar hydroxyl group increases solubility; difluorophenyl enhances stability.
4-Ethoxy-1-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxylic Acid Pyrazole - 4-Fluorophenyl at N1
- Ethoxy group at C4
- Carboxylic acid at C3
Carboxylic acid enables hydrogen bonding; ethoxy group modulates steric effects.
3-(4-Chloro-Phenyl)-5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid Amide Pyrazole-thiadiazine hybrid - 4-Chlorophenyl and phenyl groups
- Thiadiazine-linked amide
Amide linker enhances rigidity; chloro substituent influences electronic effects.

Key Structural and Functional Differences

Pyridazinyl vs. Pyrazole/Isoxazole Cores
  • The target compound’s pyridazinyl core (a six-membered ring with two adjacent nitrogen atoms) contrasts with pyrazole or isoxazole cores (five-membered rings with two heteroatoms).
Fluorophenyl Substituents
  • The 4-fluorophenyl group in the target compound differs from 2,4-difluorophenyl (in isoxazole derivatives) or chlorophenyl groups (in pyrazole-thiadiazine hybrids). Fluorine’s electronegativity and small atomic radius optimize π-π stacking and metabolic stability compared to bulkier halogens like chlorine .
Thiazole vs. Thiadiazine Linkers
  • The thiazole ring in the target compound provides a rigid, planar scaffold, whereas thiadiazine linkers (as in compound 6g ) introduce conformational flexibility. The methyl group at C4 and ethyl carboxylate at C5 on the thiazole may sterically hinder interactions compared to unsubstituted thiadiazines.
Functional Group Variations
  • The ethyl carboxylate in the target compound offers ester-based hydrophilicity, contrasting with trifluoromethyl groups (lipophilic) or carboxylic acids (ionizable) in analogs. This affects solubility and membrane permeability .

Biological Activity

Ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential therapeutic applications. Its structure includes a thiazole ring, a pyridazine moiety, and a fluorophenyl group, which may contribute to its biological activity. This article explores the compound's biological properties, focusing on its cytotoxicity, mechanism of action, and potential therapeutic uses.

Chemical Structure

The molecular formula of the compound is C19H19FN4O3SC_{19}H_{19}FN_4O_3S, with a molecular weight of 396.45 g/mol. The structural components include:

  • Thiazole ring : Known for various biological activities.
  • Pyridazine ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Fluorophenyl group : Enhances binding affinity due to its electronegativity and size.

Cytotoxicity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole and pyridazine moieties have shown promising results in inhibiting the growth of HeLa and MCF-7 cells.

CompoundCell LineIC50 (μM)
Compound 1HeLa29
Compound 2MCF-773
Ethyl DerivativeHeLaTBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .

The proposed mechanism of action involves several pathways:

  • Enzyme Inhibition : The presence of the thiazole and pyridazine rings may allow the compound to interact with specific enzymes involved in cell proliferation and survival.
  • Apoptosis Induction : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound may interfere with the cell cycle, preventing cancer cells from dividing effectively.

Study on Pyridazine Derivatives

A study focused on pyridazine derivatives revealed that modifications in their structure significantly impacted their biological activity. It was found that introducing electron-withdrawing groups like fluorine enhanced their cytotoxic properties against cancer cell lines .

Thiazole Compounds in Cancer Therapy

Research on thiazole derivatives has shown their effectiveness in targeting various cancer types. For example, compounds with thiazole rings have been reported to exhibit antimicrobial and anticancer activities due to their ability to disrupt cellular functions .

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